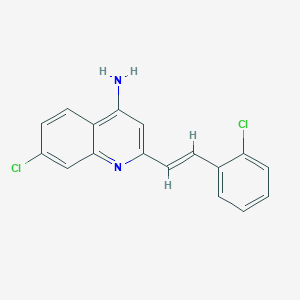
7-Chloro-2-(2-chlorostyryl)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-2-(2-chlorostyryl)quinolin-4-amine is a synthetic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(2-chlorostyryl)quinolin-4-amine typically involves the reaction of 7-chloroquinoline with 2-chlorostyrene under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 7-chloroquinoline is treated with 2-chlorostyrene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as using ultrasound irradiation, have been explored to improve the efficiency and reduce the environmental impact of the synthesis process .
化学反応の分析
Types of Reactions: 7-Chloro-2-(2-chlorostyryl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Bases like potassium carbonate (K2CO3) and solvents like DMF or dimethyl sulfoxide (DMSO) are frequently used.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit distinct biological activities .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown promise as an antimicrobial and antimalarial agent.
作用機序
The mechanism of action of 7-Chloro-2-(2-chlorostyryl)quinolin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to competitively bind to glial cell line-derived neurotrophic factor (GDNF) family receptor-α1 (GFRα1) and act as an agonist, inducing autophosphorylation of the RET protein . This interaction can lead to various cellular responses, including neurite outgrowth and modulation of signaling pathways involved in cell survival and proliferation .
類似化合物との比較
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxide: An oxidized derivative of quinoline with distinct biological activities.
2-Chlorostyrene: A precursor used in the synthesis of 7-Chloro-2-(2-chlorostyryl)quinolin-4-amine.
Uniqueness: this compound stands out due to its dual chlorination and styryl substitution, which confer unique chemical and biological properties.
特性
分子式 |
C17H12Cl2N2 |
|---|---|
分子量 |
315.2 g/mol |
IUPAC名 |
7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-amine |
InChI |
InChI=1S/C17H12Cl2N2/c18-12-6-8-14-16(20)10-13(21-17(14)9-12)7-5-11-3-1-2-4-15(11)19/h1-10H,(H2,20,21)/b7-5+ |
InChIキー |
RMFHPRCFMMQBLM-FNORWQNLSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC(=C3C=CC(=CC3=N2)Cl)N)Cl |
正規SMILES |
C1=CC=C(C(=C1)C=CC2=CC(=C3C=CC(=CC3=N2)Cl)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


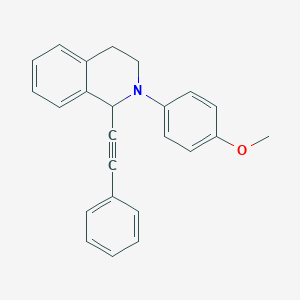
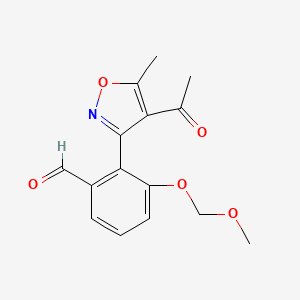

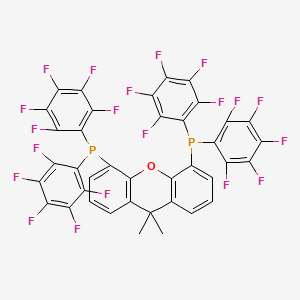
![Furo[2,3-b]furan-2,5(3H,4H)-dione, dihydro-6a-methyl-](/img/structure/B12899247.png)

![4-[(4-Chlorophenyl)methyl]-6,7-bis[(propan-2-yl)oxy]isoquinoline](/img/structure/B12899265.png)
![3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12899270.png)
![6-{[(2-Methoxy-5-nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12899274.png)

![3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B12899296.png)
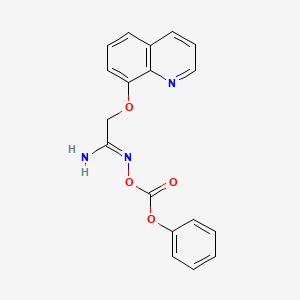
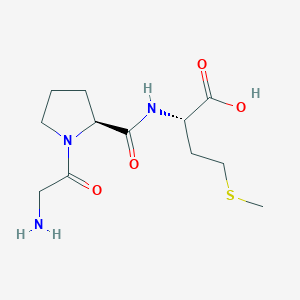
![3-Ethyl-5,7-dimethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12899319.png)
